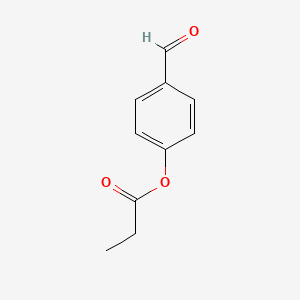

4-Formylphenyl propionate

Beschreibung

Contextualizing the Significance of Phenol (B47542) Esters in Organic Synthesis

Phenol esters, or phenolic esters, represent a critical class of compounds in organic chemistry. jetir.org They function as important intermediates and protecting groups in the synthesis of a wide array of products, from pharmaceuticals and agrochemicals to functional polymers and fragrances. jetir.orgteachy.app The esterification of phenols can enhance their properties, such as improving solubility in lipids, which is advantageous for certain biological applications. mdpi.com

These compounds are precursors to molecules exhibiting a range of biological activities, including anti-inflammatory, anti-infective, and anti-cancer properties. jetir.org Beyond medicine, their applications extend to material science, where they are used as linkers for dyes in solar cells, components of metal-organic frameworks (MOFs) for gas storage, and in the fabrication of organic light-emitting diodes (OLEDs). jetir.org The synthesis of phenolic esters is typically achieved through the reaction of a phenol with an acid chloride or acid anhydride (B1165640), a foundational transformation in organic chemistry. teachy.appbritannica.com

Overview of Aldehyde Functional Groups in Chemical Reactivity

The aldehyde functional group, characterized by a carbonyl center bonded to hydrogen and an R group (–CHO), is one of the most reactive functionalities in organic chemistry. iitk.ac.infiveable.me The significant difference in electronegativity between the carbon and oxygen atoms creates a highly polarized carbonyl bond, rendering the carbonyl carbon electrophilic and thus a prime target for nucleophilic attack. numberanalytics.comncert.nic.in This inherent reactivity allows aldehydes to participate in a wide variety of chemical transformations, including nucleophilic addition, oxidation to carboxylic acids, and reduction to alcohols. iitk.ac.innumberanalytics.com

Aldehydes are generally more reactive than their ketone counterparts for both electronic and steric reasons. ncert.nic.inlibretexts.org They have only one bulky substituent attached to the carbonyl carbon, which means there is less steric hindrance for an incoming nucleophile. ncert.nic.inchemistrytalk.org Aromatic aldehydes, such as benzaldehyde, exhibit nuanced reactivity. The aromatic ring can reduce the electrophilicity of the carbonyl carbon through resonance, making them less reactive than aliphatic aldehydes in some contexts. libretexts.org Conversely, the same resonance can stabilize the transition state of a reaction, enhancing reactivity in other cases. numberanalytics.com The aldehyde group also acts as an electron-withdrawing group, deactivating the aromatic ring toward electrophilic substitution and directing new substituents to the meta position. numberanalytics.com This reactivity makes aromatic aldehydes invaluable intermediates in the production of dyes, pharmaceuticals, and agrochemicals. numberanalytics.com

Hypotheses and Research Questions Pertaining to 4-Formylphenyl Propionate (B1217596)

The bifunctional nature of 4-formylphenyl propionate prompts several key research questions and hypotheses. A central area of investigation revolves around the selective manipulation of its two functional groups. Researchers explore how the aldehyde and ester groups can be made to react independently to build complex molecules in a stepwise fashion.

Key research questions include:

Can catalytic systems be developed to selectively target either the aldehyde for condensation/oxidation/reduction or the ester for hydrolysis/transesterification, leaving the other group intact?

How can this compound be utilized in multicomponent reactions to rapidly generate molecular diversity for screening in drug discovery?

What are the photophysical properties of novel porphyrin-based photosensitizers synthesized using this aldehyde-functionalized precursor? tandfonline.com

Hypotheses in this field often center on the compound's potential as a monomer or initiator. For example, it is hypothesized that this compound and its derivatives can act as initiators for controlled polymerization reactions to create novel hyperbranched polymers with unique physical and chemical properties. nih.gov Another hypothesis is that the compound can serve as a scaffold for new metal-chelating agents, inspired by its use in synthesizing analogues of ferroverdin, an iron-chelating natural product. mdpi.com

Historical Development of Synthetic Approaches to Analogous Compounds

The synthesis of molecules analogous to this compound, such as other substituted phenolic esters, has evolved over time, with numerous established methods for both formylation of phenols and esterification.

Esterification of Phenols: The most traditional method involves the acylation of phenols using acid chlorides or anhydrides. teachy.appbritannica.com More recent "green" chemistry approaches have focused on performing these reactions under solvent-free conditions or without a catalyst, relying on controlled temperatures. jetir.org Another innovative method involves the acylation of phenols using organic salts activated by diethylaminosulfur trifluoride (DAST). rsc.org

Formylation of Phenols: Several classic named reactions have been historically employed to introduce a formyl group onto a phenolic ring:

Reimer-Tiemann Reaction: Uses chloroform (B151607) and a strong base to primarily formylate the ortho position, but can also yield the para-isomer, p-hydroxybenzaldehyde. chemicalbook.com

Gattermann Reaction: Employs hydrogen cyanide and a Lewis acid catalyst like aluminum chloride to formylate the phenol. chemicalbook.comgoogle.com

Duff Reaction: Uses hexamine as the formylating agent. scribd.com

Casnati Method: Involves the reaction of a magnesium phenoxide with paraformaldehyde. scribd.com

Modern approaches also include the direct oxidation of p-cresol (B1678582) derivatives to yield the corresponding 4-hydroxybenzaldehydes. google.com The synthesis of this compound itself typically starts from p-hydroxybenzaldehyde, which is then esterified with propionyl chloride or propionic anhydride. nih.govresearchgate.net

Table 1: Synthetic Methods for Phenolic Aldehydes and Esters This table is interactive. You can sort and filter the data.

| Reaction Name/Type | Starting Materials | Reagents | Product Type | Reference(s) |

|---|---|---|---|---|

| Phenol Formylation | ||||

| Reimer-Tiemann | Phenol | Chloroform, Base | Hydroxybenzaldehyde | chemicalbook.com |

| Gattermann | Phenol | Hydrogen Cyanide, AlCl₃ | Hydroxybenzaldehyde | chemicalbook.comgoogle.com |

| Cresol Oxidation | p-Cresol | Oxygen, Base, Cobalt catalyst | 4-Hydroxybenzaldehyde (B117250) | google.com |

| Casnati Method | Phenol | Ethyl magnesium bromide, Paraformaldehyde | Salicylaldehyde (B1680747) (ortho-hydroxy) | scribd.com |

| Phenol Esterification | ||||

| Acylation | Phenol | Acid Chloride or Anhydride | Phenolic Ester | teachy.appbritannica.com |

| DAST-mediated | Phenol | Organic Salt, DAST | Phenolic Ester | rsc.org |

| Solvent-Free | Phenol | Acetic Anhydride | Phenolic Ester | jetir.org |

| Direct Synthesis | ||||

| Esterification | 4-Hydroxybenzaldehyde | Propionyl Chloride, Base | This compound | nih.gov |

Current Gaps and Future Directions in this compound Research

Despite its utility, there are several gaps in the current body of research on this compound, which in turn point to promising future directions.

Current Gaps:

Comprehensive Reactivity Profile: While its synthetic utility is clear, detailed kinetic and thermodynamic studies of its reactions are not widely published.

Monomer Potential: Its application as a monomer for creating novel functional polymers remains a relatively unexplored area. Research on analogous initiators suggests this is a viable and promising field. nih.gov

Heterocyclic Synthesis: The full scope of its use in synthesizing diverse heterocyclic systems beyond porphyrins has not been fully realized. tandfonline.com

Uncommon Reactivity: The potential for uncommon reactions, such as the direct substitution of the formyl group itself—a reaction observed in other electron-rich 4-formyl phenols—has not been investigated for this compound. kirj.ee

Future Directions:

Advanced Catalysis: A significant future direction is the design of sophisticated catalytic systems that can achieve high selectivity for one of the two functional groups, enabling more efficient and elegant synthetic pathways.

Complex Molecule Synthesis: The compound is well-suited for use in multicomponent reactions and "click chemistry," which are powerful strategies for rapidly assembling libraries of complex molecules for applications in materials science and drug discovery.

Functional Materials: Future work will likely focus on using this compound as a key building block for advanced materials, including liquid crystals, photoactive polymers, and bespoke metal-organic frameworks (MOFs).

Bio-inspired Synthesis: Expanding on its use in creating analogues of natural products like ferroverdin could lead to new classes of bioactive agents or sensors. mdpi.com

Table 2: Chemical and Physical Properties of this compound This table is interactive. You can sort and filter the data.

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 50262-48-1 | bldpharm.comcymitquimica.com |

| Molecular Formula | C₁₀H₁₀O₃ | researchgate.net |

| Molecular Weight | 178.18 g/mol | researchgate.net |

| Appearance | Colorless oil | researchgate.net |

| ¹H-NMR (600 MHz, CDCl₃) δ (ppm) | 9.97 (s, 1H), 7.90 (d, J = 8.5 Hz, 2H), 7.26 (d, J = 8.6 Hz, 2H), 2.61 (q, J = 7.5 Hz, 2H), 1.25 (t, J = 7.5 Hz, 3H) | researchgate.net |

| ¹³C-NMR (150 MHz, CDCl₃) δ (ppm) | 190.95, 172.41, 155.42, 133.91, 131.21, 122.37, 27.63, 9.02 | researchgate.net |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-formylphenyl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-10(12)13-9-5-3-8(7-11)4-6-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXPJXVTMWLHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068527 | |

| Record name | Benzaldehyde, 4-(1-oxopropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50262-48-1 | |

| Record name | 4-(1-Oxopropoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50262-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-(1-oxopropoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050262481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-(1-oxopropoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(1-oxopropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Formylphenyl Propionate and Its Derivatives

Esterification Reactions for Phenol (B47542) Ester Formation

The primary route to 4-formylphenyl propionate (B1217596) is the esterification of 4-hydroxybenzaldehyde (B117250) with a suitable propionylating agent, such as propionic acid or its more reactive derivatives like propionyl chloride. This process involves the formation of an ester linkage at the phenolic hydroxyl group.

Strong acid catalysts are commonly employed to facilitate the esterification between a phenol and a carboxylic acid. These include mineral acids like sulfuric acid (H₂SO₄), as well as solid acid catalysts which offer advantages in terms of separation and recyclability. For instance, a silica-supported sulfonic acid catalyst (SiO₂-SO₃H) has been shown to be effective for the esterification of phenols with carboxylic acids. The choice of catalyst can significantly impact reaction time; microwave-assisted synthesis using such solid catalysts has been reported to produce higher yields in shorter timeframes compared to conventional heating. Phosphorous acid has also been documented as an effective catalyst for phenol esterification, producing high-purity esters with minimal by-products.

Temperature plays a crucial role in reaction kinetics. While higher temperatures generally increase the reaction rate, they must be carefully controlled to prevent side reactions or degradation of the aldehyde functionality. Studies on the esterification of propanoic acid show a clear trend where an increase in temperature from 35°C to 65°C significantly enhances both the rate of ester formation and the final yield. Esterification of phenols can be carried out at temperatures ranging from 70°C to 120°C, depending on the specific reactants and catalyst used.

The selection of a solvent is often tied to the need to remove water, a by-product of the esterification, which can limit the reaction equilibrium. Using a solvent such as toluene (B28343) allows for the azeotropic removal of water, thereby driving the reaction towards completion.

| Catalyst | Solvent | Temperature (°C) | Key Optimization Feature | Reference |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Toluene | Reflux | Azeotropic removal of water to drive equilibrium. | |

| p-Toluenesulfonic acid | Not specified | >70 | Effective strong acid catalyst for direct esterification. | |

| SiO₂-SO₃H (Solid Acid) | Solvent-free | 90-120 | Heterogeneous catalyst, reusable, and effective with conventional or microwave heating. | |

| Phosphorous Acid | Not specified | Not specified | Produces high-purity ester with minimal by-products. |

The formation of the ester bond in 4-formylphenyl propionate via acid-catalyzed esterification (a Fischer-type esterification) proceeds through a well-established nucleophilic acyl substitution mechanism. The process can be delineated into several key steps:

Protonation of the Carbonyl Oxygen: The catalyst, typically a strong acid, protonates the carbonyl oxygen of propionic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The phenolic oxygen of 4-hydroxybenzaldehyde, acting as a nucleophile, attacks the activated carbonyl carbon. This is generally the rate-determining step of the reaction. This attack results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the former phenolic hydroxyl group) to one of the hydroxyl groups of the tetrahedral intermediate. This converts one of the hydroxyl groups into a good leaving group (water).

Elimination of Water: The intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated carbonyl group of the resulting ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

When a more reactive acylating agent like propionyl chloride is used, the mechanism is more direct. The phenolic oxygen attacks the highly electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate that then expels a chloride ion to form the ester. This reaction is typically faster and does not require an acid catalyst, though a base is often added to neutralize the HCl by-product.

Optimizing the yield in an equilibrium-driven reaction like Fischer esterification often involves strategies to shift the equilibrium to the product side. A common technique is to use one of the reactants, typically the less expensive one (in this case, propionic acid), in a significant molar excess. Another highly effective method is the continuous removal of the water by-product from the reaction mixture, for example, through azeotropic distillation using a Dean-Stark apparatus.

Selectivity is a critical consideration in the synthesis of a bifunctional molecule like this compound. The reaction conditions must be chosen to favor esterification of the hydroxyl group while leaving the formyl (aldehyde) group intact. The aldehyde group is susceptible to oxidation or other reactions under harsh conditions. Fortunately, standard acid-catalyzed esterification conditions are generally mild enough to be highly selective for the phenolic hydroxyl group. The use of heterogeneous or milder catalysts like phosphorous acid can further enhance selectivity by minimizing side reactions. Control over temperature and reaction time is also essential to prevent the formation of by-products and ensure a high yield of the desired ester.

Aldehyde Functionalization Strategies

The formyl group of this compound provides a reactive site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These strategies typically involve selective oxidation, reduction, or nucleophilic addition reactions.

Chemoselectivity is paramount when functionalizing the aldehyde group to ensure the ester linkage remains unaffected.

Selective Reduction: The aldehyde group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is an ideal reagent for this transformation as it readily reduces aldehydes but is generally unreactive towards esters under standard conditions (e.g., in an alcoholic solvent at room temperature). This reaction converts this compound into 4-(hydroxymethyl)phenyl propionate. This selectivity allows for the targeted modification of the aldehyde without requiring a protection-deprotection sequence for the ester group.

Selective Oxidation: The formyl group can be selectively oxidized to a carboxylic acid group. This transformation requires careful selection of the oxidant to avoid cleaving the ester bond. While strong oxidants like potassium permanganate (B83412) can work, milder and more selective catalytic systems are often preferred. For example, manganese or vanadium-based catalysts in the presence of an oxidant like hydrogen peroxide (H₂O₂) can effectively convert aromatic aldehydes to their corresponding carboxylic acids under controlled conditions. This pathway yields 4-(carboxy)phenyl propionate.

| Transformation | Reagent/Catalyst | Product | Selectivity Principle | Reference |

|---|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | 4-(Hydroxymethyl)phenyl propionate | NaBH₄ is a mild reagent that selectively reduces aldehydes and ketones over esters. | |

| Oxidation | Mn or V catalyst with H₂O₂ | 4-(Carboxy)phenyl propionate | Catalytic systems allow for oxidation under milder conditions, preserving the ester group. |

The electrophilic carbon of the formyl group is susceptible to attack by a wide range of nucleophiles. This fundamental reaction, known as nucleophilic addition, is a cornerstone for creating new carbon-carbon and carbon-heteroatom bonds.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which leads to the breaking of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol. However, if the nucleophile has a proton that can be eliminated (such as an amine), a subsequent dehydration step can occur, leading to the formation of a new double bond.

A prominent example of this is the reaction of this compound with a primary amine (R-NH₂) to form a Schiff base (or imine). In this reaction, the amine nitrogen acts as the nucleophile. After the initial addition and proton transfer steps, the resulting carbinolamine intermediate undergoes dehydration (loss of water) to form a stable product containing a C=N double bond. This reaction is often catalyzed by a trace amount of acid and is reversible. Schiff base formation is a highly efficient and chemoselective reaction, providing a straightforward method to introduce nitrogen-containing functionalities.

Cross-Coupling Reactions Involving the Aromatic Ring

The functionalization of the aromatic ring of this compound and its precursors is effectively achieved through various palladium-catalyzed cross-coupling reactions. These methodologies are pivotal for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex derivatives. Key starting materials for these reactions often include 4-halobenzaldehydes or 4-formylphenylboronic acid, which are later subjected to esterification to yield the final propionate product.

Suzuki-Miyaura Coupling: This reaction is a cornerstone for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. wikipedia.org For the synthesis of this compound derivatives, 4-formylphenylboronic acid serves as a common substrate. scientificlabs.co.uk It can be reacted with a variety of aryl or vinyl halides to introduce new substituents onto the aromatic ring. wikipedia.orgscientificlabs.co.uk The reaction is typically catalyzed by a palladium complex and requires a base to activate the boronic acid for transmetalation. organic-chemistry.org The versatility of the Suzuki-Miyaura coupling is enhanced by its compatibility with a wide range of functional groups and the relatively low toxicity of the boron-containing reagents. organic-chemistry.orgnih.gov

Heck Reaction: The Heck (or Mizoroki-Heck) reaction facilitates the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgdrugfuture.com To synthesize derivatives of this compound, a precursor like 4-bromobenzaldehyde (B125591) can be coupled with various alkenes to introduce substituted vinyl groups onto the aromatic ring. organic-chemistry.org This reaction is a powerful tool for creating substituted styrenes which can be further modified. youtube.com The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Sonogashira Coupling: This reaction is employed to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org In the context of this compound, starting with 4-halobenzaldehyde allows for the introduction of an alkyne moiety onto the phenyl ring. researchgate.netresearchgate.net The resulting aryl alkynes are valuable intermediates for synthesizing more complex molecules. The reaction is known for its reliability and can be performed under mild conditions. wikipedia.orgbeilstein-journals.org

Buchwald-Hartwig Amination: For the synthesis of derivatives containing a carbon-nitrogen bond on the aromatic ring, the Buchwald-Hartwig amination is the method of choice. wikipedia.org This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. organic-chemistry.org Starting with a 4-halo-substituted phenyl propionate, various primary or secondary amines can be introduced to the aromatic ring. jk-sci.comatlanchimpharma.com The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under milder conditions. wikipedia.orgnrochemistry.com

| Cross-Coupling Reaction | Bond Formed | Typical Substrates for 4-Formylphenyl Ring | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl-Aryl, Aryl-Vinyl (C-C) | 4-Formylphenylboronic acid + Organohalide | Pd(0) complex + Base |

| Heck Reaction | Aryl-Vinyl (C-C) | 4-Halobenzaldehyde + Alkene | Pd complex + Base |

| Sonogashira Coupling | Aryl-Alkynyl (C-C) | 4-Halobenzaldehyde + Terminal Alkyne | Pd complex + Cu(I) co-catalyst + Base |

| Buchwald-Hartwig Amination | Aryl-Amine (C-N) | 4-Halophenyl propionate + Amine | Pd complex + Bulky Phosphine Ligand + Base |

Synthesis of Structurally Related Formylphenyl Propionate Isomers (e.g., 2-Formylphenyl propionate)

The synthesis of structural isomers of this compound, such as 2-formylphenyl propionate and 3-formylphenyl propionate, follows a straightforward and analogous synthetic strategy based on the esterification of the corresponding isomeric hydroxybenzaldehydes. The primary determinant for the final product's isomeric form is the selection of the starting phenolic aldehyde.

The general synthetic route involves the reaction of the appropriate hydroxybenzaldehyde isomer with a propionylating agent. Common reagents for this esterification include propionic anhydride (B1165640) or propionyl chloride. The reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which acts as a catalyst and scavenges the acidic byproduct (propionic acid or hydrochloric acid, respectively).

Synthesis of 2-Formylphenyl propionate: The synthesis commences with 2-hydroxybenzaldehyde (salicylaldehyde). The phenolic hydroxyl group of salicylaldehyde (B1680747) is esterified using propionic anhydride or propionyl chloride to yield 2-formylphenyl propionate.

Synthesis of 3-Formylphenyl propionate: Similarly, the synthesis of the meta-isomer begins with 3-hydroxybenzaldehyde. Esterification of its hydroxyl group with a propionylating agent affords 3-formylphenyl propionate.

Synthesis of this compound: For comparison, the target para-isomer is synthesized from 4-hydroxybenzaldehyde following the same esterification procedure.

The key difference in the synthesis of these isomers lies exclusively in the regiochemistry of the starting hydroxybenzaldehyde. The reaction conditions for the subsequent esterification step are generally consistent across the synthesis of all isomers.

| Target Isomer | Starting Phenolic Aldehyde | Chemical Structure of Starting Material |

|---|---|---|

| 2-Formylphenyl propionate | 2-Hydroxybenzaldehyde (Salicylaldehyde) | CHO group ortho to the OH group |

| 3-Formylphenyl propionate | 3-Hydroxybenzaldehyde | CHO group meta to the OH group |

| This compound | 4-Hydroxybenzaldehyde | CHO group para to the OH group |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemical manufacturing, green chemistry approaches are being integrated into the synthesis of this compound and its derivatives. These methods aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Use of Greener Solvents: A significant focus of green synthesis is the replacement of volatile and hazardous organic solvents. For many of the cross-coupling reactions used to functionalize the aromatic ring, water has been explored as a viable solvent. For instance, Suzuki-Miyaura and Sonogashira couplings can be effectively carried out in aqueous media, often with the aid of surfactants to create micellar reaction environments. wikipedia.orgwikipedia.org Ionic liquids have also been used as an alternative medium for reactions like the Heck reaction, offering benefits such as catalyst recyclability. wikipedia.org

Catalytic and Energy-Efficient Methods: Green approaches favor catalytic reactions over the use of stoichiometric reagents to improve atom economy and reduce waste. For instance, the oxidation of a precursor like 4-hydroxymethylphenyl propionate to this compound can be achieved using catalytic methods. The use of a TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) catalyst with a co-oxidant like sodium hypochlorite (B82951) in an aqueous system presents a greener alternative to traditional heavy-metal-based oxidants. google.com Furthermore, microwave-assisted synthesis has been shown to accelerate reaction times, reduce energy consumption, and often improve product yields for various organic transformations, including the synthesis of heterocyclic compounds. mdpi.com

Atom Economy and Waste Reduction: The selection of synthetic pathways that maximize the incorporation of all starting materials into the final product is a key green chemistry principle. Cross-coupling reactions generally have good atom economy. Further improvements can be made by using catalysts that are highly efficient and recyclable, minimizing the generation of metallic waste.

| Green Chemistry Principle | Application in Synthesis | Advantage |

|---|---|---|

| Use of Safer Solvents | Performing Suzuki or Heck reactions in water or ionic liquids. wikipedia.orgwikipedia.org | Reduces use of volatile organic compounds (VOCs), improves safety, allows for catalyst recycling. |

| Catalysis | Using TEMPO for the oxidation of an alcohol precursor to the aldehyde. google.com | Avoids stoichiometric use of toxic heavy metal oxidants (e.g., chromium-based reagents). |

| Energy Efficiency | Employing microwave irradiation for esterification or coupling reactions. mdpi.com | Drastically reduces reaction times and energy consumption compared to conventional heating. |

| Waste Prevention | Utilizing highly efficient and recyclable palladium catalysts for cross-coupling. | Minimizes the amount of catalyst needed and reduces metallic waste streams. |

Elucidation of Reaction Mechanisms and Kinetics

Detailed Mechanistic Pathways for Primary Synthetic Routes

The formation of 4-Formylphenyl propionate (B1217596) from 4-hydroxybenzaldehyde (B117250) proceeds via nucleophilic acyl substitution. The specific pathway depends on the choice of propionylating agent and catalyst. Phenols are generally less nucleophilic than aliphatic alcohols, and their direct esterification with carboxylic acids (Fischer esterification) is often slow and inefficient. libretexts.orgchemistrysteps.com Therefore, more reactive acylating agents like acyl chlorides or anhydrides are typically employed, often in the presence of a base or acyl transfer catalyst. libretexts.orgyoutube.com

A common and highly efficient method involves reacting 4-hydroxybenzaldehyde with propionic anhydride (B1165640) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). utrgv.edu The mechanism proceeds as follows:

Activation of the Acylating Agent: DMAP, being a stronger nucleophile than the phenolic hydroxyl group, attacks one of the carbonyl carbons of propionic anhydride. organic-chemistry.orgnih.gov This forms a highly reactive N-propionylpyridinium intermediate and a propionate anion. utrgv.edu

Nucleophilic Attack by Phenol (B47542): The hydroxyl group of 4-hydroxybenzaldehyde then acts as a nucleophile, attacking the activated carbonyl carbon of the N-propionylpyridinium intermediate.

Proton Transfer and Product Formation: A base (such as the previously formed propionate anion or another equivalent of DMAP) abstracts the proton from the phenolic hydroxyl group, leading to the collapse of the tetrahedral intermediate. This regenerates the DMAP catalyst and yields the final product, 4-Formylphenyl propionate, along with propionic acid as a byproduct. organic-chemistry.org

Alternatively, the reaction can be performed with propionyl chloride, typically in the presence of a stoichiometric amount of a weaker base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. youtube.com In this case, the base may also serve to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which then attacks the acyl chloride. libretexts.org

The rate-determining step in these esterification reactions is typically the nucleophilic attack on the activated acyl group, which proceeds through a tetrahedral transition state leading to a tetrahedral intermediate. Computational studies on analogous Fischer esterification mechanisms using Density Functional Theory (DFT) support the formation of such intermediates. researchgate.net

For the DMAP-catalyzed acylation, the key transition state involves the approach of the 4-hydroxybenzaldehyde oxygen atom to the carbonyl carbon of the N-propionylpyridinium ion. This transition state is characterized by:

Geometry: The carbonyl carbon transitions from a trigonal planar (sp²) geometry towards a tetrahedral (sp³) geometry.

Bond Formation: A partial bond is forming between the phenolic oxygen and the carbonyl carbon.

Bond Breaking: The C-N bond of the pyridinium (B92312) ion is beginning to elongate as it prepares to leave, and the carbonyl π-bond is breaking.

The stability of this transition state is crucial for the reaction rate. The high reactivity of the N-acylpyridinium intermediate, compared to the anhydride itself, significantly lowers the activation energy barrier for this step, which is why DMAP is such an effective catalyst. utrgv.edu

The formyl (-CHO) group of this compound is generally stable under the neutral or mildly basic conditions used for DMAP-catalyzed esterification. However, under strongly acidic or basic conditions, or in the presence of certain catalysts, it could potentially undergo transformations. The primary synthetic routes are designed to be selective for the hydroxyl group, leaving the aldehyde untouched.

A representative reaction coordinate diagram for the acid-catalyzed esterification of a phenol illustrates the energy changes throughout the process. While specific energy values for this compound are not available, the profile follows a predictable pattern for a multi-step reaction.

Illustrative Reaction Coordinate Diagram for Acid-Catalyzed Phenolic Esterification

R + P (Reactants): 4-hydroxybenzaldehyde and the protonated acylating agent.

TS1: The transition state for the nucleophilic attack of the phenol on the activated carbonyl group. This is typically the highest energy point for the forward reaction.

Tetrahedral Intermediate: A relatively stable intermediate where the carbonyl carbon is sp³ hybridized.

TS2: The transition state for the elimination of the leaving group (e.g., water in Fischer esterification).

E + W (Products): this compound and the byproduct.

Each step in the mechanism, including proton transfers, would have its own smaller activation barrier, but for simplicity, the diagram highlights the key energy barriers corresponding to bond formation and cleavage.

Kinetic Studies of Formation and Degradation of this compound

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. The formation of this compound via esterification would be expected to follow second-order kinetics, while its primary degradation pathway, hydrolysis, can be catalyzed by either acid or base. jetir.orgchemistrysteps.com

The rate law for the formation of this compound can be determined experimentally using the method of initial rates. The general form of the rate law would be:

Rate = k [4-hydroxybenzaldehyde]x [Acylating Agent]y [Catalyst]z

where k is the rate constant, and x, y, and z are the reaction orders with respect to each component. By systematically varying the initial concentration of one reactant while keeping others constant and measuring the initial reaction rate, the orders (x, y, z) can be determined. internationaljournalssrg.org

Hypothetical Data for Rate Law Determination (Illustrative Example)

| Experiment | [4-hydroxybenzaldehyde] (M) | [Propionic Anhydride] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 4.1 x 10⁻⁵ |

From this illustrative data:

The activation energy (Ea) and thermodynamic parameters (ΔH, ΔS, ΔG) provide deeper insight into the reaction's feasibility and temperature dependence. These can be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius and Eyring equations.

While specific experimental values for this compound are not documented, data from the closely analogous acylation of phenol with acetic acid provide a reasonable estimate. researchgate.net

Thermodynamic Parameters for the Acylation of Phenol at 298 K (Analogous System)

| Parameter | Value | Unit |

| Enthalpy of Reaction (ΔH°) | -38.56 | kJ/mol |

| Entropy of Reaction (ΔS°) | -39.27 | J/(mol·K) |

| Gibbs Free Energy of Reaction (ΔG°) | -26.86 | kJ/mol |

Data sourced from a thermodynamic analysis of phenol acylation with acetic acid. researchgate.net

The negative ΔH° indicates that the reaction is exothermic. The negative ΔS° is expected as two reactant molecules combine to form one ester molecule (and a byproduct), leading to a more ordered system. The negative ΔG° confirms that the formation of the ester is thermodynamically favorable under standard conditions. Kinetic studies on the esterification of propionic acid have determined activation energies to be in the range of 28-35 kJ/mol, depending on the specific alcohol and catalyst used. researchgate.net

Influence of Catalysis on Reaction Efficiency and Selectivity

Catalysis is crucial for achieving efficient and selective synthesis of this compound. The choice of catalyst can dramatically affect the reaction rate and minimize potential side reactions involving the aldehyde group.

Brønsted and Lewis Acid Catalysts: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) can catalyze the reaction but are often less effective for phenols than for alcohols. google.comorganic-chemistry.org Lewis acids, such as ZnCl₂ or FeCl₃, can also be used. organic-chemistry.orgtandfonline.com However, strong acidic conditions and high temperatures may promote undesirable side reactions, such as polymerization or reactions involving the sensitive aldehyde group. nih.gov

Base Catalysts: Simple bases like pyridine or triethylamine are primarily used as acid scavengers when acyl chlorides are the reagents. youtube.com They increase the rate by neutralizing the HCl byproduct, which can shift the equilibrium.

Nucleophilic/Acyl Transfer Catalysts: 4-(Dimethylamino)pyridine (DMAP) is a superior catalyst for this type of transformation. organic-chemistry.org It functions not as a simple base but as a highly efficient acyl transfer agent, forming a very reactive intermediate that is readily attacked by the weakly nucleophilic phenol. utrgv.edunih.gov This allows the reaction to proceed rapidly under mild conditions (often at room temperature), which enhances selectivity and prevents degradation of the aldehyde functionality. The efficiency of DMAP catalysis makes it one of the most common methods for acylating sterically hindered or acid-sensitive substrates. youtube.com

The high selectivity afforded by DMAP catalysis is paramount for a bifunctional molecule like 4-hydroxybenzaldehyde, ensuring that esterification occurs exclusively at the hydroxyl group without affecting the aldehyde.

Stereochemical Considerations in Asymmetric Synthesis of Chiral Derivatives

The stereochemical integrity of the final product in the asymmetric synthesis of chiral this compound derivatives is dictated by the transition state energies of the diastereomeric pathways leading to the (R)- and (S)-enantiomers. The primary strategies employed to achieve high enantioselectivity involve the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions. Each approach leverages different principles of stereochemical control to favor the formation of one enantiomer over the other.

A key area of investigation has been the asymmetric hydrogenation of prochiral precursors, such as the corresponding 2-(4-formylphenyl)acrylic acid esters. In these reactions, a chiral catalyst, typically a transition metal complex with a chiral ligand, coordinates to the double bond of the substrate. The facial selectivity of the subsequent hydrogen addition is determined by the steric and electronic interactions between the substrate and the chiral ligand in the catalyst-substrate complex. The structure of the ligand creates a chiral environment that preferentially shields one face of the double bond, directing the hydrogen attack to the other face and resulting in the desired enantiomer.

Kinetic resolution, another powerful technique, is employed for the separation of racemic mixtures of this compound derivatives. This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. For instance, lipase-catalyzed esterification or hydrolysis can proceed at a significantly faster rate for one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. The efficiency of the resolution is quantified by the enantiomeric ratio (E), with higher values indicating greater selectivity.

The choice of chiral auxiliary is another effective strategy. A chiral auxiliary is a molecule that is temporarily attached to the prochiral substrate, directing the stereochemical outcome of a subsequent reaction. After the desired chiral center is established, the auxiliary is removed. The steric bulk and conformational preferences of the auxiliary block one of the prochiral faces of the substrate, leading to a highly diastereoselective transformation.

The following table summarizes selected research findings on the asymmetric synthesis of chiral 2-arylpropanoic acids, a class of compounds structurally related to the derivatives of this compound, highlighting the catalyst systems, reaction types, and the achieved enantiomeric excesses. Due to the limited direct research on this compound itself, these analogous systems provide valuable insights into the potential stereochemical control achievable.

Table 1: Stereochemical Outcomes in the Asymmetric Synthesis of Chiral 2-Arylpropanoic Acid Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Catalyst/Method | Substrate Type | Reaction Type | Enantiomeric Excess (ee) (%) | Reference |

| Rh(I) with Chiral Bisphosphorus Ligand | 2-Phenylacrylic Acids | Asymmetric Hydrogenation | Up to 99 | researchgate.net |

| Lipase (e.g., Candida antarctica Lipase B) | Racemic Aryltrimethylsilyl Chiral Alcohols | Kinetic Resolution (Transesterification) | >99 | nih.gov |

| Chiral Oxazolidinone Auxiliary | N-Acyl Oxazolidinone | Asymmetric Alkylation | High diastereoselectivity | wikipedia.org |

| Lipase | Racemic 1-(3-bromofuran-2-yl)-2-chloroethanol | Kinetic Resolution | 98 | nih.gov |

| RuPHOX-Ru Complex | α-Substituted Acrylic Acids | Asymmetric Hydrogenation | Up to 99.9 | bohrium.com |

The data presented in Table 1 underscores the high degree of stereochemical control that can be achieved through various asymmetric synthesis strategies. For instance, asymmetric hydrogenation reactions catalyzed by rhodium and ruthenium complexes bearing chiral ligands consistently yield products with excellent enantiomeric excesses, often exceeding 99% ee. researchgate.netbohrium.com Similarly, enzymatic kinetic resolutions, particularly those employing lipases, have proven to be highly effective in separating enantiomers, achieving enantiomeric excesses of over 99%. nih.gov

The reaction kinetics in these asymmetric transformations are profoundly influenced by the nature of the chiral catalyst or auxiliary. The rate-determining step often involves the formation of the diastereomeric transition state, and the difference in the activation energies for the two pathways dictates the enantioselectivity. Detailed kinetic studies, often complemented by computational modeling, are crucial for understanding the mechanism of stereochemical induction and for the rational design of more efficient and selective catalysts.

Spectroscopic Characterization and Structural Analysis for Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 4-formylphenyl propionate (B1217596), distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the phenyl ring typically appear as two doublets due to their ortho and meta relationships to the ester and formyl groups. The aldehydic proton is highly deshielded and appears as a singlet at a characteristic downfield shift. The ethyl group of the propionate moiety gives rise to a quartet and a triplet, corresponding to the methylene and methyl protons, respectively, with their splitting patterns dictated by spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Data for 4-Formylphenyl Propionate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde (-CHO) | ~9.9 - 10.0 | Singlet (s) | N/A |

| Aromatic (Ha) | ~7.9 - 8.0 | Doublet (d) | ~8.0 - 9.0 |

| Aromatic (Hb) | ~7.2 - 7.3 | Doublet (d) | ~8.0 - 9.0 |

| Methylene (-CH₂) | ~2.6 - 2.7 | Quartet (q) | ~7.5 |

| Methyl (-CH₃) | ~1.2 - 1.3 | Triplet (t) | ~7.5 |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the aldehyde and ester groups are expected to resonate at the most downfield positions. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the electron-withdrawing nature of the substituents. The aliphatic carbons of the propionate group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde Carbonyl (C=O) | ~190 - 192 |

| Ester Carbonyl (C=O) | ~172 - 174 |

| Aromatic (C-O) | ~153 - 155 |

| Aromatic (C-CHO) | ~134 - 136 |

| Aromatic (CH) | ~131 - 132 |

| Aromatic (CH) | ~122 - 123 |

| Methylene (-CH₂) | ~27 - 29 |

| Methyl (-CH₃) | ~8 - 10 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, for instance, between the methylene and methyl protons of the ethyl group, and between the ortho-coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and their directly attached carbons. This would confirm the assignments of the aliphatic and aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) couplings between protons and carbons. Key correlations would be expected from the aldehydic proton to the aromatic ring carbons, and from the methylene protons to the ester carbonyl carbon, confirming the ester linkage.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The aldehyde C=O stretch typically appears at a higher wavenumber (around 1700-1710 cm⁻¹) than the ester C=O stretch (around 1760-1770 cm⁻¹). The C-H stretching of the aldehyde group would be visible as a distinct peak around 2720-2820 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, and C-O stretching from the ester group would appear in the 1100-1300 cm⁻¹ range.

Raman Spectroscopy : Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C=O stretching vibrations would also be Raman active and could help to distinguish between the two carbonyl groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule.

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₀O₃), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula. The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of the propionyl group or the formyl group, providing further evidence for the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

No specific experimental UV-Vis absorption data for this compound was found. This analytical technique is typically employed to investigate the electronic transitions within a molecule. For an aromatic compound like this compound, which contains a benzene ring conjugated with a formyl group and a propionate group, UV-Vis spectroscopy would be expected to reveal characteristic absorption bands corresponding to π → π* and n → π* transitions. The conjugation between the phenyl ring and the carbonyl of the aldehyde group would likely result in absorption maxima at specific wavelengths, providing insight into the molecule's electronic structure. However, without experimental data, a detailed analysis of its electronic transitions and conjugation is not possible.

X-ray Crystallography for Solid-State Structural Determination

Similarly, a comprehensive search for X-ray crystallographic data for this compound did not yield any published crystal structures. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. hod4.net Such an analysis would provide crucial information about the compound's bond lengths, bond angles, and intermolecular interactions in the solid state. This data is fundamental for understanding its physical properties and chemical reactivity. The absence of crystallographic studies indicates that the solid-state structure of this compound has not been experimentally determined or reported.

Due to the lack of available research data, a detailed discussion and presentation of data tables for the spectroscopic and crystallographic characterization of this compound cannot be provided at this time. Further experimental investigation is required to elucidate these fundamental properties of the compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. amazonaws.comresearchgate.netengineering.org.cn DFT is a popular method for calculating the electronic structure of molecules, and it can provide valuable insights into their reactivity. For 4-formylphenyl propionate (B1217596), a DFT analysis, likely using a functional like B3LYP with a basis set such as 6-311G**, would be instrumental in elucidating its fundamental electronic properties. amazonaws.com

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting how molecules interact. It is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. The MEP surface provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

For 4-formylphenyl propionate, the MEP analysis would be expected to reveal distinct regions of positive and negative potential.

Negative Regions (Red/Yellow): The most negative potential would be concentrated around the oxygen atoms of the formyl and propionate groups due to the high electronegativity of oxygen and the presence of lone pairs. These regions indicate the most likely sites for electrophilic attack.

Positive Regions (Blue): Positive potential would be located around the hydrogen atoms, particularly the formyl hydrogen and the aromatic protons. The area around the carbonyl carbon of the formyl group would also exhibit a significant positive potential, marking it as a prime site for nucleophilic attack.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Minima and Maxima for this compound (Note: These are hypothetical values for illustrative purposes)

| Atomic Site | Predicted MEP Value (kcal/mol) | Implication |

| Formyl Oxygen | -45.5 | High affinity for electrophiles |

| Ester Carbonyl Oxygen | -42.8 | Strong site for electrophilic attack |

| Formyl Carbon | +55.2 | Primary site for nucleophilic attack |

| Aromatic Hydrogens | +20.1 to +25.7 | Moderate electrophilic character |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

For this compound, the FMO analysis would likely show:

HOMO: The HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom of the ester linkage, reflecting the regions with the highest electron density.

LUMO: The LUMO is anticipated to be centered on the formyl group, particularly the C=O bond and the adjacent aromatic carbon, which are the most electron-deficient parts of the molecule.

HOMO-LUMO Gap: A moderate HOMO-LUMO gap would suggest that the molecule is kinetically stable but can participate in chemical reactions under appropriate conditions. A smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital (FMO) Energies for this compound (Note: These are hypothetical values for illustrative purposes)

| Parameter | Predicted Energy (eV) | Implication |

| HOMO Energy | -6.85 | Indicates electron-donating capability |

| LUMO Energy | -1.72 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.13 | Suggests good kinetic stability and moderate reactivity |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. This method allows for the calculation of natural atomic charges, which are generally considered more reliable than those from other methods like Mulliken population analysis. NBO analysis also describes hybridization and delocalization effects.

An NBO analysis of this compound would quantify the charge distribution suggested by the MEP analysis.

Natural Charges: The oxygen atoms would possess significant negative charges, while the formyl carbon and the ester carbonyl carbon would have substantial positive charges. The aromatic carbons would have varying, smaller charges.

Hybridization: The analysis would confirm the sp2 hybridization of the carbonyl carbons and the aromatic carbons, and the sp3 hybridization of the carbons in the propionate ethyl group.

Delocalization: Significant delocalization (hyperconjugation) would be expected from the lone pairs of the ester oxygen into the antibonding orbitals of the phenyl ring and the carbonyl group.

Table 3: Predicted Natural Bond Orbital (NBO) Charges for Key Atoms in this compound (Note: These are hypothetical values for illustrative purposes)

| Atom | Predicted NBO Charge (e) |

| Formyl Oxygen (O1) | -0.55 |

| Formyl Carbon (C1) | +0.60 |

| Ester Carbonyl Oxygen (O2) | -0.58 |

| Ester Carbonyl Carbon (C2) | +0.75 |

| Ester Bridge Oxygen (O3) | -0.45 |

| Aromatic Carbon (C-formyl) | +0.15 |

| Aromatic Carbon (C-ester) | +0.10 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of a molecule and how it interacts with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations could be used to:

Explore Conformational Space: The molecule has several rotatable bonds, including the C-O bond of the ester and the C-C bond between the phenyl ring and the formyl group. MD simulations would reveal the preferred conformations and the energy barriers between them. The most stable conformer would likely have the propionate group oriented to minimize steric hindrance with the phenyl ring.

Analyze Intermolecular Interactions: By simulating the molecule in a solvent like water or in the presence of other molecules, MD can shed light on hydrogen bonding capabilities (primarily through the carbonyl oxygens as acceptors) and other non-covalent interactions that govern its solubility and binding behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

While a QSAR study requires a dataset of structurally related molecules with measured biological activities, we can hypothesize about the potential role of this compound in such a model.

Descriptor Calculation: Various molecular descriptors for this compound could be calculated, including electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.

Model Building: If a series of similar compounds were found to have, for instance, inhibitory activity against a particular enzyme, a QSAR model could be built. The model might reveal that the electronic properties of the formyl group and the size of the ester group are critical for activity.

Activity Prediction: Based on its calculated descriptors, the QSAR model could then predict the biological activity of this compound. For example, the model might predict it to be a moderately active compound based on the electronic and steric features of its formyl and propionate substituents.

Applications and Advanced Research Trajectories

Role as a Building Block in Complex Organic Synthesis

The presence of both an electrophilic aldehyde and a modifiable ester group makes 4-formylphenyl propionate (B1217596) a valuable intermediate for the construction of complex molecular architectures.

Precursor to Polymeric Materials and Frameworks

The structure of 4-formylphenyl propionate is well-suited for the synthesis of various polymeric materials. The aldehyde functionality can participate in condensation reactions, while the ester group can be hydrolyzed to a phenol (B47542), which can then be incorporated into polymer backbones.

One potential application is in the synthesis of polyesters . Phenolic aldehydes, such as 4-hydroxybenzaldehyde (B117250), are known precursors to bio-based polyesters and polyurethanes. kirj.ee Similarly, this compound, after hydrolysis of the ester to reveal the phenolic hydroxyl group, could be used as a monomer in polycondensation reactions with dicarboxylic acids or their derivatives to form aromatic polyesters. wikipedia.orgnih.govnih.govnih.gov The rigidity of the aromatic ring would be expected to impart favorable thermal and mechanical properties to the resulting polymers.

Furthermore, substituted benzaldehydes can be utilized in copolymerization reactions. For instance, they can be copolymerized with other aldehydes to create functional polymers with tunable properties. researchgate.net The formyl group of this compound allows for its incorporation into polymer chains through reactions like aldol condensation or the formation of Schiff bases, which can then be reduced to form stable amine linkages.

In the realm of supramolecular chemistry, functionalized benzaldehydes are key components in the construction of metal-organic frameworks (MOFs) . wikipedia.orgnih.govmdpi.comnih.gov MOFs are crystalline materials with a porous structure, formed by the coordination of metal ions with organic ligands. wikipedia.orgnih.govmdpi.comnih.gov While the propionate group itself is not a typical linker for MOF synthesis, the aldehyde can be oxidized to a carboxylic acid, a common functional group used for coordinating to metal centers. Alternatively, the aldehyde can be used to functionalize other linker molecules before their incorporation into a MOF structure.

| Polymer Type | Potential Monomer from this compound | Polymerization Reaction | Potential Properties |

| Aromatic Polyesters | 4-Hydroxybenzaldehyde (from hydrolysis) | Polycondensation | High thermal and mechanical stability |

| Copolymers | This compound | Aldol condensation, Schiff base formation | Tunable functionality and properties |

| Metal-Organic Frameworks | 4-Carboxybenzaldehyde (from oxidation) | Solvothermal synthesis | Porosity, catalytic activity |

Intermediate in the Synthesis of Heterocyclic Compounds

The aldehyde group of this compound is a key functional group for the construction of a wide variety of heterocyclic compounds through multicomponent reactions. These reactions are highly efficient, allowing for the formation of complex molecules in a single step from three or more starting materials.

A notable example is the Hantzsch pyridine (B92270) synthesis , a four-component reaction that produces dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgnih.govorientjchem.orgijpsonline.comorganic-chemistry.org In this reaction, an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate are condensed to form the dihydropyridine ring. wikipedia.orgnih.govorientjchem.orgijpsonline.comorganic-chemistry.org this compound can serve as the aldehyde component, leading to the formation of pyridines bearing a 4-propionylphenyl substituent.

Another important multicomponent reaction is the Biginelli reaction , which is used to synthesize 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. mdpi.comwhiterose.ac.uk These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The use of this compound in this reaction would yield dihydropyrimidinones with a 4-propionylphenyl group at the 4-position of the heterocyclic ring.

The aldehyde functionality can also be used to synthesize other heterocyclic systems, such as pyrimidines, through condensation reactions with compounds containing active methylene groups and amidines. researchgate.netorganic-chemistry.orgbu.edu.egjchemrev.commdpi.com

| Heterocyclic System | Synthetic Method | Role of this compound |

| Pyridines | Hantzsch Synthesis | Aldehyde component |

| Dihydropyrimidinones | Biginelli Reaction | Aldehyde component |

| Pyrimidines | Condensation Reactions | Aldehyde component |

Derivatization for Novel Chemical Entities

The dual functionality of this compound provides multiple avenues for its derivatization to create novel chemical entities with potentially interesting properties.

Design and Synthesis of Functionalized Analogs

The formyl and propionate groups can be independently or simultaneously modified to generate a library of functionalized analogs.

The aldehyde group is particularly versatile for derivatization. It can undergo a wide range of reactions, including:

Oxidation to a carboxylic acid, yielding 4-propionyloxybenzoic acid.

Reduction to a hydroxyl group, forming 4-hydroxymethylphenyl propionate.

Reductive amination to introduce a variety of amino groups.

Wittig reaction to form alkenes.

Condensation reactions with amines to form Schiff bases (imines). orientjchem.orgwhiterose.ac.uksemanticscholar.orgresearchgate.netmedjpps.com

The propionate ester group can be hydrolyzed to a phenol, which can then be further functionalized. For example, the phenolic hydroxyl group can be alkylated or acylated to introduce different functional groups.

These derivatization strategies allow for the systematic modification of the electronic and steric properties of the molecule, which is a key aspect of drug discovery and materials science.

Investigation of Structure-Reactivity Relationships in Derivatives

By synthesizing a series of derivatives with different substituents, it is possible to systematically study the structure-reactivity relationships. For example, the rate of reaction of the aldehyde group with a nucleophile can be measured for a series of derivatives with electron-donating and electron-withdrawing groups at different positions on the aromatic ring. These studies can provide valuable insights into the reaction mechanism and can be used to design more reactive or selective reagents. researchgate.netresearchgate.net

Catalysis and Ligand Design with Formylphenyl Propionate Scaffolds

The structural motif of this compound can be incorporated into the design of ligands for transition metal catalysis. The aldehyde group provides a convenient handle for the synthesis of multidentate ligands.

A prominent example is the synthesis of Salen-type ligands . These are tetradentate ligands that are typically synthesized by the condensation of two equivalents of a salicylaldehyde (B1680747) derivative with a diamine. jchemrev.comresearchgate.netbaranlab.org While this compound is not a salicylaldehyde derivative, its aldehyde group can be used to synthesize related Schiff base ligands. For instance, condensation with a diamine would yield a bidentate ligand, and further modifications could lead to tetradentate or other polydentate ligands. These ligands can then be complexed with various transition metals to form catalysts for a wide range of organic transformations.

The electronic properties of the propionate group can be used to fine-tune the catalytic activity of the resulting metal complexes. The ability to easily modify the propionate group, for example by changing the length of the alkyl chain or introducing other functional groups, provides a means to systematically alter the steric and electronic environment around the metal center, thereby influencing the selectivity and efficiency of the catalyst.

Emerging Applications in Supramolecular Chemistry

This compound, a bifunctional organic molecule, is gaining attention for its potential applications in the field of supramolecular chemistry. This area of science focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The unique structural characteristics of this compound, namely the presence of a formyl group and a propionate ester moiety on a phenyl ring, make it a versatile building block for the construction of complex, self-assembled supramolecular architectures.

The formyl group, an aldehyde (-CHO) attached to the phenyl ring, is a key player in directing the assembly of these structures. As a derivative of benzaldehyde, it can participate in a variety of non-covalent interactions that are fundamental to the formation of supramolecular networks. These interactions include:

Hydrogen Bonding: The oxygen atom of the formyl group can act as a hydrogen bond acceptor, interacting with suitable donor molecules. Weak C–H⋯O hydrogen bonds are also a significant factor in the crystal packing of benzaldehyde derivatives. rsc.org

π-π Stacking: The aromatic phenyl ring provides a platform for π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing to the stability of the supramolecular assembly. rsc.org

C–H⋯π Interactions: The hydrogen atoms of the formyl group or the phenyl ring can interact with the π-electron cloud of an adjacent aromatic ring, further stabilizing the structure. rsc.org

The interplay of these functional groups allows for the design of sophisticated supramolecular systems. For instance, the formyl group can be chemically modified to create Schiff bases or other derivatives, providing a route to more complex host-guest systems and molecular cages. The ability of benzaldehyde derivatives to form ground state complexes with biomacromolecules like human serum albumin suggests that similar interactions could be explored for this compound in the context of biological recognition and sensing. nih.gov

Table of Potential Supramolecular Interactions Involving this compound:

| Interaction Type | Participating Functional Group(s) | Potential Role in Supramolecular Assembly |

| C–H⋯O Hydrogen Bonding | Formyl group (C-H) and Formyl group (O) of another molecule | Formation of synthons and consolidation of molecular assemblies. rsc.org |

| π–π Stacking | Phenyl ring | Stabilization of multi-dimensional supramolecular networks. rsc.org |

| C–H⋯π Interactions | Formyl group/Phenyl ring (C-H) and Phenyl ring (π-system) | Facilitates the formation of complex supramolecular architectures. rsc.org |

| van der Waals Forces | Propionate group (alkyl chain) | Influences crystal packing and solubility. nih.gov |

Detailed Research Findings:

While specific research on this compound in supramolecular chemistry is still emerging, studies on analogous compounds provide valuable insights. Research on various benzaldehyde derivatives has demonstrated that the carbonyl group is instrumental in generating diverse synthons through intermolecular C–H⋯O hydrogen bonds. rsc.org The combination of these hydrogen bonds with π–π stacking and C–H⋯π interactions leads to the formation of robust multi-dimensional supramolecular networks. rsc.org

In the context of self-assembly on surfaces, dithiobis-succinimidyl propionate (DSP) has been successfully used to create self-assembled monolayers on gold electrodes for immunosensing applications. acs.org This demonstrates the utility of the propionate functional group as a linker for surface modification, a key technique in supramolecular engineering. The ability to form ordered layers on surfaces opens up possibilities for creating functional materials with tailored properties.

Environmental and Safety Considerations in Research Settings

Responsible Disposal and Waste Management Protocols for 4-Formylphenyl Propionate (B1217596)

The disposal of 4-Formylphenyl propionate and its associated waste must be conducted in accordance with local, state, and federal regulations, as well as institutional guidelines. The primary objective of waste management is to prevent the release of the chemical into the environment. epa.gov A general waste management hierarchy, prioritizing source reduction, recycling, and treatment over disposal, should be applied. epa.gov

For this compound, which is a solid organic compound, specific disposal procedures are dictated by its chemical properties and potential hazards. Safety Data Sheets (SDS) for structurally related compounds recommend that disposal of contents and containers should be directed to an approved waste disposal plant. fishersci.comlgcstandards.com Contaminated materials should be handled as hazardous waste.

Key protocols for the responsible disposal of this compound include:

Segregation: Waste containing this compound should be collected in separate, clearly labeled, and sealed containers to prevent mixing with incompatible chemicals.

Classification: The waste stream should be classified based on its characteristics (e.g., non-hazardous, hazardous, corrosive). While this compound itself is not typically classified as corrosive, its solutions or reaction byproducts might be. harvard.edu

Professional Disposal: All chemical waste must be disposed of through a licensed environmental management company. Researchers should never discard chemical waste down the drain or in regular trash. lgcstandards.com

Decontamination: All lab equipment, surfaces, and personal protective equipment (PPE) that come into contact with the compound should be thoroughly decontaminated before reuse or disposal. lgcstandards.com

| Waste Type | Container | Disposal Method | Regulatory Consideration |

|---|---|---|---|

| Unused/Expired Solid Compound | Original or sealed, labeled, compatible container | Transfer to a licensed hazardous waste facility for incineration or other approved treatment. | Must be managed as chemical waste according to institutional and EPA/local authority guidelines. |

| Contaminated Labware (e.g., glassware, pipette tips) | Puncture-resistant, sealed container labeled "Hazardous Waste" | Decontaminate if possible; otherwise, dispose of as solid hazardous waste via a licensed contractor. | Avoids release of chemical residues into landfills or water systems. |

| Solutions of this compound | Sealed, labeled, compatible liquid waste container (e.g., glass or polyethylene) | Collection by a certified hazardous waste management service. The specific treatment (e.g., incineration, chemical treatment) depends on the solvent and concentration. | Aqueous solutions must not be disposed of down the drain. Organic solvent solutions are typically incinerated. |

| Contaminated PPE (e.g., gloves, lab coats) | Sealed plastic bag within a labeled hazardous waste container | Incineration via a licensed waste disposal facility. | Prevents secondary exposure and environmental contamination. |

Safe Handling Procedures and Laboratory Practices

Adherence to Good Laboratory Practices (GLP) is fundamental to ensuring safety when working with this compound. biobide.comufsc.br These practices are a set of principles that provide a framework for conducting non-clinical studies in a consistent, reliable, and safe manner. biobide.com

Safe handling procedures for aldehyde-containing aromatic esters like this compound involve a combination of engineering controls, personal protective equipment (PPE), and standardized operating procedures to minimize exposure. fishersci.comharvard.edu

Engineering Controls: All operations involving the handling of solid this compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors. harvard.eduharvard.edu An eyewash station and safety shower must be readily accessible in the immediate work area. fishersci.com

Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes a lab coat, closed-toed shoes, safety glasses or goggles to protect against splashes, and chemically resistant gloves. fishersci.comharvard.edu Nitrile gloves offer splash protection, while butyl gloves may be recommended for more extensive handling. harvard.edu

Hygiene Practices: Avoid all direct contact with the skin and eyes. fishersci.com Do not eat, drink, or smoke in the laboratory. Hands should be washed thoroughly after handling the compound, even if gloves were worn. lgcstandards.com Contaminated work clothing should not be allowed out of the laboratory and must be decontaminated before reuse. fishersci.comlgcstandards.com

| Control Type | Specific Measure | Purpose |

|---|---|---|

| Engineering Controls | Chemical Fume Hood | To contain and exhaust dust, aerosols, and vapors, preventing inhalation. harvard.edu |

| Eyewash Station & Safety Shower | To provide immediate decontamination in case of eye or skin contact. fishersci.com | |

| Personal Protective Equipment (PPE) | Safety Glasses/Goggles | To prevent eye contact from splashes or airborne particles. harvard.edu |